5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Overview
Description
This compound is a complex organic molecule with the molecular formula C21H22F2N4O2 . It contains functional groups such as fluoro, amide, and indole . It has been found to show the best overall profile in terms of potency for the VEGF-R2 and PDGF-Rbeta tyrosine kinase at biochemical and cellular levels .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex organic reactions. For instance, the synthesis of similar 1H-Benzo[d]imidazole based compounds has been reported, which involved a hit to lead process to fine-tune the potency of a previously reported inhibitor .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of atoms and several functional groups. The InChI string for this compound isInChI=1S/C21H22F2N4O2/c22-15-3-1-14 (2-4-15)20 (28)24-9-12-26-10-7-17 (8-11-26)27-19-6-5-16 (23)13-18 (19)25-21 (27)29/h1-6,13,17H,7-12H2, (H,24,28) (H,25,29)
. This provides a complete description of the molecule, including the positions of all atoms and the connectivity between them . Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.4 g/mol . It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 64.7 Ų . The heavy atom count is 29 .Scientific Research Applications
Phospholipase D Inhibition
FIPI is a potent and selective phospholipase D inhibitor . It rapidly blocks in vivo PA production with subnanomolar potency . This inhibition can alter cell spreading and inhibit chemotaxis .
Protection Against Cytotoxicity
FIPI has been shown to attenuate mercury-induced lipid signaling, leading to protection against cytotoxicity in aortic endothelial cells .
Anti-Metastasis
FIPI has potential therapeutic applications for autoimmunity and cancer metastasis . A study demonstrated that liposomes containing FIPI, along with the antitumor drug doxorubicin and functional excipient D-alpha tocopheryl acid succinate (α-TOS), could greatly inhibit the motility, migration, and invasion of highly metastatic breast cancer MDA-MB-231 cells .
Cell Spreading
FIPI has been found to alter cell spreading . This could have implications in the study of cell migration and tissue engineering.
Chemotaxis Inhibition
FIPI inhibits chemotaxis, the movement of an organism in response to a chemical stimulus . This could be useful in studying cell migration and immune response.
Drug Delivery Systems
FIPI has been used in the preparation of liposomes for drug delivery . These liposomes can be co-loaded with other drugs for targeted delivery, potentially improving the efficacy and reducing the side effects of treatment.
properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
CAS RN |
939055-18-2 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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